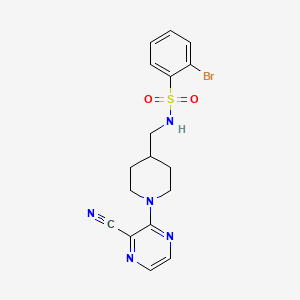

2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN5O2S/c18-14-3-1-2-4-16(14)26(24,25)22-12-13-5-9-23(10-6-13)17-15(11-19)20-7-8-21-17/h1-4,7-8,13,22H,5-6,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYUSHLGZNPWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C3=NC=CN=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Bromobenzene

2-Bromobenzenesulfonyl chloride is typically synthesized via chlorosulfonation of bromobenzene. The reaction proceeds under controlled conditions to avoid polysubstitution:

Reaction Conditions

- Reactants : Bromobenzene (1 equiv), chlorosulfonic acid (3 equiv).

- Temperature : 0–5°C (exothermic reaction).

- Time : 2–4 hours.

- Workup : Quenching with ice-water, extraction with dichloromethane, and distillation under reduced pressure.

Yield : ~65–75% (reported for analogous aryl sulfonyl chlorides).

Synthesis of (1-(3-Cyanopyrazin-2-yl)Piperidin-4-yl)Methylamine

Preparation of 3-Cyanopyrazine

3-Cyanopyrazine is synthesized via cyanation of 3-bromopyrazine using a copper(I)-catalyzed Rosenmund-von Braun reaction:

Reaction Conditions

Piperidine Functionalization

The piperidine ring is introduced via nucleophilic aromatic substitution (SNAr) at the 2-position of 3-cyanopyrazine:

Reaction Conditions

- Reactants : 3-Cyanopyrazine (1 equiv), piperidin-4-ylmethanol (1.2 equiv).

- Base : Sodium hydride (1.5 equiv).

- Solvent : Tetrahydrofuran (THF).

- Temperature : Reflux (66°C).

- Time : 8 hours.

Yield : ~70% (purified via silica gel chromatography, eluent: ethyl acetate/hexane 1:3).

Conversion to Primary Amine

The hydroxyl group of the intermediate (1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methanol is converted to an amine via a Mitsunobu reaction:

Reaction Conditions

- Reactants : Intermediate alcohol (1 equiv), phthalimide (1.5 equiv), DIAD (1.5 equiv), PPh3 (1.5 equiv).

- Solvent : THF.

- Temperature : 0°C to room temperature.

- Time : 12 hours.

- Deprotection : Hydrazine hydrate in ethanol, 6 hours.

Yield : ~60% overall (two steps).

Sulfonamide Coupling Reaction

The final step involves reacting 2-bromobenzenesulfonyl chloride with (1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methylamine:

Reaction Conditions

- Reactants : 2-Bromobenzenesulfonyl chloride (1.1 equiv), amine intermediate (1 equiv).

- Base : Triethylamine (2 equiv).

- Solvent : Dichloromethane (DCM).

- Temperature : 0°C to room temperature.

- Time : 4 hours.

Workup : Extraction with DCM, washing with 1M HCl and brine, drying over Na2SO4, and solvent evaporation.

Purification : Silica gel chromatography (eluent: DCM/methanol 95:5).

Yield : ~85% (white crystalline solid).

Analytical Characterization

Spectroscopic Data

Purity Assessment

Optimization and Challenges

Key Variables Affecting Yield

| Variable | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent (coupling step) | DCM | Maximizes solubility |

| Base (coupling step) | Triethylamine | Prevents side products |

| Temperature (SNAr) | Reflux | Accelerates reaction |

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify certain functional groups, such as the nitro group if present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and bromine (Br2) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli ATCC 25922 | 8 µg/mL |

| K. pneumoniae | 4 µg/mL |

| P. aeruginosa ATCC 27853 | 16 µg/mL |

The results indicate that this compound could serve as a lead for developing new antimicrobial agents capable of overcoming antibiotic resistance .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 µM |

| HT-29 (Colon Cancer) | 15 µM |

These findings suggest that the compound may act through mechanisms involving cell cycle arrest and induction of programmed cell death .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the effectiveness of various sulfonamide derivatives, including our compound, against clinical isolates from patients with severe infections. The results indicated that the compound significantly reduced bacterial load in vitro and showed promise for further development into a therapeutic agent .

Case Study 2: Anticancer Properties

In another study focused on cancer therapy, researchers synthesized several derivatives based on the core structure of 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide. These derivatives were tested against a panel of cancer cell lines, revealing enhanced cytotoxicity compared to existing treatments .

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The bromine atom and the cyanopyrazine moiety could play crucial roles in binding to these targets and modulating their activity. The piperidine ring might enhance the compound’s ability to penetrate cell membranes, while the benzenesulfonamide group could contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide: can be compared to other compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide , identified by its CAS number 1797059-04-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C23H25N7O3 |

| Molecular Weight | 447.5 g/mol |

| CAS Number | 1797059-04-1 |

Structural Characteristics

The compound features a bromine atom and a benzenesulfonamide moiety, which are critical for its biological interactions. The presence of a cyanopyrazine group enhances its potential as a kinase inhibitor, particularly targeting the CHK1 pathway.

The primary action of this compound is believed to be the inhibition of Checkpoint Kinase 1 (CHK1) , a crucial enzyme involved in the DNA damage response. Inhibition of CHK1 can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a promising candidate for cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound's IC50 values in CHK1 inhibition assays were found to be in the nanomolar range, indicating potent activity .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperidine and pyrazine rings can significantly affect the potency of the compound. For example, substituents that enhance hydrogen bonding or steric interactions with CHK1 can improve inhibitory activity . The addition of a nitrile group in related compounds has been shown to enhance binding affinity and selectivity .

Efficacy in Cancer Models

A notable study evaluated the efficacy of this compound in combination with standard chemotherapy agents like etoposide. Results indicated that it could significantly abrogate G2 checkpoint responses in cancer cells, enhancing the cytotoxic effects of etoposide .

Comparative Analysis with Other Inhibitors

A comparative analysis with other CHK1 inhibitors revealed that while some compounds showed higher potency, they lacked selectivity for CHK1 over CHK2. In contrast, This compound demonstrated favorable selectivity profiles, which is crucial for minimizing off-target effects during cancer treatment .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example, bromobenzene sulfonamide intermediates can be coupled with substituted piperidine derivatives via Buchwald-Hartwig amination or SN2 displacement. Microwave-assisted synthesis (e.g., 80°C, 2 hours) may improve yields by enhancing reaction kinetics . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures high purity (>95%). Optimization strategies include catalyst screening (e.g., Pd(OAc)₂ for coupling) and solvent selection (DMF or THF for solubility) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodology :

- X-ray crystallography : Resolve the crystal lattice parameters (e.g., triclinic P1 space group, a = 13.6081 Å, b = 14.5662 Å) to confirm stereochemistry and intermolecular interactions like π-π stacking .

- NMR : Use H and C NMR to verify substituent positions (e.g., benzenesulfonamide protons at δ 7.2–7.8 ppm, piperidine methylene at δ 3.1–3.5 ppm) .

- FT-IR : Identify functional groups (e.g., sulfonamide S=O stretching at ~1150 cm⁻¹, C≡N at ~2240 cm⁻¹) .

Q. How can solubility and stability be assessed under physiological conditions?

- Methodology : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) to measure solubility via UV-Vis spectroscopy. Stability is assessed using HPLC under accelerated conditions (40°C, 75% humidity) to detect degradation products. Lipophilicity (logP) can be predicted using computational tools like ACD/Labs Percepta .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its biological activity?

- Methodology : Analyze hydrogen-bonding networks (e.g., N–H···O interactions between sulfonamide and pyrazine) and π-π stacking (e.g., between benzene and pyrazine rings) using Mercury software. Compare bioactivity data (e.g., IC₅₀ values) with structurally similar analogs to correlate packing motifs with target binding affinity .

Q. What strategies resolve contradictions in reported enzyme inhibition data across studies?

- Methodology :

- Assay standardization : Re-evaluate inhibition assays (e.g., kinase or protease) under uniform conditions (pH, temperature, substrate concentration).

- Structural analogs : Compare activity of derivatives (e.g., replacing bromine with chlorine) to identify substituent effects.

- Molecular docking : Use AutoDock Vina to model binding poses and identify key residues (e.g., hydrophobic pockets accommodating the bromobenzene group) .

Q. How can molecular dynamics (MD) simulations predict metabolic stability?

- Methodology : Run MD simulations (e.g., GROMACS) to study cytochrome P450 interactions. Focus on metabolic hotspots like the piperidine methyl group or benzenesulfonamide moiety. Validate predictions with in vitro microsomal stability assays .

Q. What synthetic modifications improve selectivity for target proteins?

- Methodology :

- Bioisosteric replacement : Substitute the cyanopyrazine with a pyrimidine to alter hydrogen-bonding capacity.

- Steric hindrance : Introduce bulky groups (e.g., tert-butyl) near the sulfonamide to block off-target binding.

- SAR studies : Synthesize analogs with varying substituents and test against target vs. related proteins .

Q. How can computational methods guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.